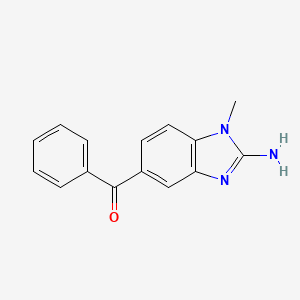

2-氨基-5-苯甲酰-1-甲基苯并咪唑

描述

2-Amino-5-benzoyl-1-methylbenzimidazole is a member of benzophenones . It is reported to form adducts with natural allyl, phenethyl, and benzyl isothiocyanates .

Molecular Structure Analysis

The molecular formula of 2-Amino-5-benzoyl-1-methylbenzimidazole is C15H13N3O . The InChI representation is InChI=1S/C15H13N3O/c1-18-13-8-7-11 (9-12 (13)17-15 (18)16)14 (19)10-5-3-2-4-6-10/h2-9H,1H3, (H2,16,17) . The Canonical SMILES representation is CN1C2=C (C=C (C=C2)C (=O)C3=CC=CC=C3)N=C1N .

Chemical Reactions Analysis

The carbonyl-scavenging ability of 2-amino-1-methylbenzimidazole has been investigated . The mechanism of Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane has been studied in gas phase and in liquid acetonitrile .

Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-5-benzoyl-1-methylbenzimidazole is 251.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 60.9 Ų .

科学研究应用

药物化学中的苯并咪唑

苯并咪唑衍生物,包括2-氨基-5-苯甲酰-1-甲基苯并咪唑,在药物化学中得到了广泛研究,因为它们具有广泛的药理活性。苯并咪唑作为各种生物活性的关键组分,使其成为合成各种药理活性基团的关键前导分子。这些化合物通常被纳入药物设计中,因为它们与生物分子的相似性以及其显著的生物作用,包括抗真菌、抗癌、抗病毒、抗氧化和抗炎作用。已经探索了各种苯并咪唑的合成途径,突出了它们在药物发现和设计中的重要性(Thapa, Nargund, & Biradar, 2022)。

抗癌研究中的苯并咪唑杂化物

在抗癌研究中,苯并咪唑杂化物已被合成并评估其体外抗癌活性。具体而言,嘌呤/苯并咪唑杂化物显示出增加抗癌化合物的效力和选择性的潜力。这些杂化物,用各种次生胺取代,已经表现出显著的活性,暗示了对生物活性探索的新机会。这些化合物的合成和表征已经得到广泛研究,强调了它们在开发新型抗癌疗法中的潜在作用(Yimer & Fekadu, 2015)。

纳米技术在抗寄生虫药物开发中的应用

基于苯并咪唑的抗绦虫纳米药物的开发代表了纳米技术在治疗应用领域的重大进展。该领域的努力集中在通过将苯并咪唑衍生物(如阿苯达唑)纳入纳米粒子中来增强其治疗效果。这种方法旨在改善药物传递并减少副作用,为制定有效的抗寄生虫药物提供了新机会(Marzban et al., 2022)。

作用机制

Target of Action

The primary target of 2-Amino-5-benzoyl-1-methylbenzimidazole is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in a variety of cellular processes, including cell shape maintenance, cell division, and intracellular transport .

Mode of Action

2-Amino-5-benzoyl-1-methylbenzimidazole interacts with its target by binding to the colchicine-sensitive site of tubulin . This binding inhibits the polymerization or assembly of tubulin into microtubules . The disruption of microtubule dynamics interferes with essential cellular processes, leading to cell death .

Biochemical Pathways

The inhibition of tubulin polymerization by 2-Amino-5-benzoyl-1-methylbenzimidazole affects multiple biochemical pathways. For instance, it disrupts the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This disruption can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

In terms of pharmacokinetics, approximately 2% of administered 2-Amino-5-benzoyl-1-methylbenzimidazole is excreted in urine, and the remainder is excreted in the feces as unchanged drug or a primary metabolite . The half-life of this compound ranges from 2.5 to 5.5 hours in patients with normal hepatic function . These properties influence the bioavailability of the compound and its distribution within the body .

Result of Action

The molecular and cellular effects of 2-Amino-5-benzoyl-1-methylbenzimidazole’s action include degenerative alterations in the cells . By inhibiting tubulin polymerization, this compound disrupts the cell’s cytoskeleton, leading to changes in cell shape and function . At the cellular level, these effects can lead to cell cycle arrest and apoptosis .

Action Environment

The action, efficacy, and stability of 2-Amino-5-benzoyl-1-methylbenzimidazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or lipids, can potentially interact with the compound and alter its activity . .

属性

IUPAC Name |

(2-amino-1-methylbenzimidazol-5-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-18-13-8-7-11(9-12(13)17-15(18)16)14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSGKMYXOOMNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216266 | |

| Record name | 2-Amino-5-benzoyl-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66066-76-0 | |

| Record name | 2-Amino-5-benzoyl-1-methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066066760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-benzoyl-1-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-BENZOYL-1-METHYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K884555J02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

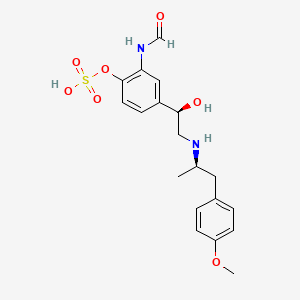

![(1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid](/img/structure/B585855.png)

![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)